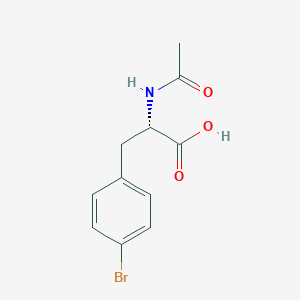

(S)-N-acetyl-4-bromophenylalanine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-acetamido-3-(4-bromophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCUXIARELPUCD-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=C(C=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90425127 | |

| Record name | N-Acetyl-4-bromo-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90425127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171095-12-8 | |

| Record name | N-Acetyl-4-bromo-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90425127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Deep Dive: (S)-N-Acetyl-4-Bromophenylalanine

The following technical guide is structured to serve as a definitive reference for the characterization, synthesis, and application of (S)-N-acetyl-4-bromophenylalanine . It prioritizes experimental reproducibility and analytical rigor.

Critical Parameters, Synthesis, and Analytical Validation

Executive Summary

(S)-N-acetyl-4-bromophenylalanine (CAS: 171095-12-8 ) is a functionalized amino acid derivative widely employed as a chiral building block in pharmaceutical development.[1] Its utility stems from two core features: the N-acetyl group , which mimics the peptide backbone and modulates solubility, and the para-bromine substituent , which serves as a versatile handle for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).

This guide provides the precise physicochemical data required for identification, a self-validating synthesis protocol, and the specific mass spectrometry logic needed to verify its molecular weight due to the unique isotopic signature of bromine.

Chemical Identity & Physicochemical Core[2]

Researchers often confuse the average molecular weight with the monoisotopic mass required for high-resolution mass spectrometry (HRMS). For brominated compounds, this distinction is critical due to the near 1:1 natural abundance of bromine isotopes (

| Parameter | Value | Technical Note |

| IUPAC Name | (2S)-2-acetamido-3-(4-bromophenyl)propanoic acid | Strict S-configuration (L-isomer). |

| CAS Number | 171095-12-8 | Specific to the (S)-enantiomer.[1][3] |

| Molecular Formula | ||

| Average Mol.[4][5][6] Weight | 286.12 g/mol | Used for stoichiometry calculations. |

| Monoisotopic Mass | 285.0000 Da ( | Target for Mass Spec (M peak). |

| M+2 Mass | 286.9980 Da ( | Target for Mass Spec (M+2 peak). |

| Appearance | White to off-white powder | |

| Solubility | DMSO, Methanol, Dilute Base | Low solubility in water at acidic pH. |

The Isotopic Signature (Mass Spec Verification)

Unlike standard organic molecules where the M+1 peak is minor, this compound exhibits a characteristic 1:1 doublet .

-

Peak A (100% intensity): ~285.0 m/z (Contains

) -

Peak B (~98% intensity): ~287.0 m/z (Contains

)

Diagnostic Rule: If your MS spectrum shows a single peak at 286.1, the resolution is insufficient or the compound is debrominated. You must observe the split to confirm the presence of the halogen.

Validated Synthesis Protocol

Methodology: Schotten-Baumann Acetylation Objective: Selective N-acetylation of 4-bromo-L-phenylalanine without racemization.

Reagents

-

Substrate: 4-Bromo-L-phenylalanine (CAS: 24250-84-8).

-

Acylating Agent: Acetic Anhydride (

). -

Base: 2M Sodium Hydroxide (NaOH).

-

Solvent: Water (primary), Ethanol (recrystallization).

Step-by-Step Workflow

-

Dissolution: In a round-bottom flask, dissolve 10.0 mmol of 4-Bromo-L-phenylalanine in 10 mL of 2M NaOH. The solution should be clear and basic (pH > 10).

-

Cooling: Chill the solution to 0–5°C in an ice bath. Causality: Low temperature suppresses the hydrolysis of acetic anhydride, favoring the kinetic amidation reaction.

-

Acetylation: Add 12.0 mmol (1.2 eq) of Acetic Anhydride dropwise over 20 minutes while vigorously stirring. Simultaneously, add dilute NaOH to maintain pH > 9.

-

Checkpoint: If pH drops below 7, the amine becomes protonated (

) and nucleophilicity is lost, halting the reaction.

-

-

Acidification: After 1 hour of stirring at room temperature, cool the mixture back to 0°C and acidify carefully with 6M HCl to pH 1–2.

-

Precipitation: The product, (S)-N-acetyl-4-bromophenylalanine, will precipitate as a white solid.

-

Purification: Filter the solid. Recrystallize from a Water/Ethanol mixture to remove trace salts and unreacted starting material.

Process Visualization

Figure 1: Schotten-Baumann synthesis workflow ensuring retention of stereochemistry.

Analytical Validation & Quality Control

To ensure the compound is suitable for drug development (e.g., peptide synthesis or cross-coupling), it must pass the following QC gates.

A. HPLC (Chiral Purity)[9]

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane : Isopropanol (with 0.1% TFA).

-

Criteria: Enantiomeric Excess (ee) > 99%.

-

Why: The Schotten-Baumann condition is generally racemization-free, but high pH or temperature spikes can induce racemization via an oxazolone intermediate.

B. 1H-NMR (400 MHz, DMSO-d6)

-

1.91 ppm (s, 3H): Acetyl methyl group (

-

2.8-3.1 ppm (m, 2H):

-

4.4-4.6 ppm (m, 1H):

- 7.20 (d) & 7.45 (d): Para-substituted benzene ring (AA'BB' system). Verifies the integrity of the aryl bromide.

C. Mass Spectrometry (ESI-MS)

-

Mode: Negative Ion Mode

. -

Expected Peaks: 284.0 and 286.0 (approx).

-

Intensity Ratio: 1:1.[2]

-

Failure Mode: A single peak suggests debromination (replacement with H) or contamination with N-acetyl-phenylalanine.

Applications in Drug Discovery[10][11][12]

Palladium-Catalyzed Cross-Coupling

The aryl bromide moiety is an excellent electrophile for Suzuki-Miyaura coupling .

-

Reaction: (S)-N-Ac-4-Br-Phe + Aryl-Boronic Acid

Biaryl Derivative. -

Utility: This allows the rapid generation of libraries of phenylalanine derivatives with extended aromatic systems, often used to probe hydrophobic pockets in GPCRs or enzymes.

Peptide Synthesis

While Fmoc-protected amino acids are standard for SPPS, the N-acetyl group is frequently used for:

-

N-Terminal Capping: Preventing degradation by exopeptidases.

-

Fragment Coupling: Using the free carboxylic acid to couple to a growing peptide chain in solution phase.

References

-

Sigma-Aldrich. (S)-N-Acetyl-4-bromophenylalanine Product Specification & CAS Data. Retrieved from .

-

PubChem. 4-Bromo-L-phenylalanine (Precursor Data). National Library of Medicine. Retrieved from .

-

ChemicalBook. (S)-N-Acetyl-4-bromophenylalanine CAS 171095-12-8 Entry. Retrieved from .

-

Watanabe, S., et al. (2019). A convenient and reproducible method for the synthesis of astatinated 4-[211At]astato-L-phenylalanine via electrophilic desilylation. Organic & Biomolecular Chemistry. (Context: Uses halogenated phenylalanine precursors). Retrieved from .

-

Chemistry Steps. Isotopes in Mass Spectrometry (Br/Cl Patterns). Retrieved from .

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. (S)-N-ACETYL-4-BROMOPHENYLALANINE | 171095-12-8 [chemicalbook.com]

- 4. CAS 171095-12-8: 2-(acetylamino)-3-(4-bromophenyl)propanoi… [cymitquimica.com]

- 5. US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives - Google Patents [patents.google.com]

- 6. (S)-N-ACETYL-4-BROMOPHENYLALANINE 95+% CAS#: [chemicalbook.com]

Protocol: Synthesis of (S)-N-Acetyl-4-Bromophenylalanine

[1]

Executive Summary

Target Molecule: (S)-N-Acetyl-4-bromophenylalanine (also known as N-Acetyl-L-4-bromophenylalanine)

CAS Registry Number: 171095-12-8

Molecular Formula:

This technical guide outlines the chemical synthesis of (S)-N-acetyl-4-bromophenylalanine, a critical chiral building block in peptide mimetics and a precursor for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) in drug discovery.[1] The protocol utilizes a modified Schotten-Baumann acylation under controlled pH conditions to ensure high enantiomeric purity and yield.

Chemical Strategy & Retrosynthesis

The synthesis targets the selective acetylation of the

Reaction Scheme:

Key Mechanistic Considerations:

-

Nucleophilicity: The

-amine is nucleophilic at basic pH (unprotonated), allowing attack on the carbonyl of acetic anhydride. -

Stereochemical Integrity: Maintaining low temperature (0–5 °C) and avoiding highly alkaline conditions (

) prevents racemization of the sensitive -

Solubility Profile: The zwitterionic starting material is soluble in base; the N-acetylated product is less soluble in acidic media, facilitating precipitation-based purification.

Detailed Experimental Protocol

Reagents & Materials

| Reagent | CAS No.[1][4] | Equiv.[1][5][6][7] | Role |

| (S)-4-Bromophenylalanine | 24250-84-8 | 1.0 | Starting Material |

| Acetic Anhydride | 108-24-7 | 1.2 - 1.5 | Acylating Agent |

| Sodium Hydroxide (2M) | 1310-73-2 | ~2.2 | Base / pH Control |

| Hydrochloric Acid (6M) | 7647-01-0 | Excess | Acidification |

| Ethyl Acetate | 141-78-6 | Solvent | Extraction |

Step-by-Step Methodology

Phase 1: Acylation Reaction

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar and pH probe, suspend (S)-4-bromophenylalanine (10.0 g, 41.0 mmol) in 2M NaOH (25 mL). Stir until a clear, colorless solution is obtained (formation of sodium salt).

-

Cooling: Submerge the flask in an ice-water bath to lower the internal temperature to 0–5 °C.

-

Addition: Add Acetic Anhydride (5.0 mL, ~53 mmol) dropwise over 30 minutes using an addition funnel.

-

Critical Control: Simultaneously add 2M NaOH dropwise to maintain the pH between 10.0 and 11.0 . Do not allow pH to drop below 9 (slow reaction) or exceed 12 (hydrolysis/racemization risk).

-

-

Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for an additional 1–2 hours.

-

Monitoring: Check reaction progress via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1) or HPLC.[6] The starting amine (ninhydrin positive) should disappear.

-

Phase 2: Workup & Isolation

-

Acidification: Cool the reaction mixture back to 0 °C. Slowly add 6M HCl dropwise with vigorous stirring until the pH reaches 1.0–2.0 .

-

Observation: The product typically precipitates as a white solid upon acidification.

-

-

Precipitation vs. Extraction:

-

Method A (High Concentration): If a heavy precipitate forms, filter the solid, wash with cold water (2 x 20 mL), and dry.

-

Method B (Standard): If precipitation is partial or oily, extract the aqueous mixture with Ethyl Acetate (3 x 50 mL). Combine organic layers, wash with Brine (1 x 50 mL), and dry over anhydrous

. Filter and concentrate in vacuo to yield the crude solid.

-

Phase 3: Purification

-

Crystallization: Dissolve the crude solid in a minimum amount of hot Water/Methanol (9:1) or Water/Ethanol . Allow to cool slowly to room temperature, then to 4 °C overnight.

-

Filtration: Collect the white crystalline solid by vacuum filtration.

-

Drying: Dry in a vacuum oven at 50 °C for 12 hours to remove trace solvent.

Analytical Validation (Self-Validating System)[1]

To ensure the protocol was successful, compare your product against these standard metrics.

| Parameter | Specification | Validation Method |

| Appearance | White crystalline powder | Visual Inspection |

| Melting Point | 191 – 193 °C | Capillary MP Apparatus |

| Purity | > 98% | HPLC (C18 column, 210 nm) |

| Enantiomeric Purity | > 99% ee | Chiral HPLC (e.g., Chiralpak AD-H) |

| 1H NMR (DMSO-d6) | Structural Confirmation |

Note on Optical Rotation:

While literature values for the specific rotation

Process Visualization

The following diagram illustrates the logical flow of the synthesis and critical decision nodes.

Caption: Workflow for the selective N-acetylation and isolation of (S)-N-acetyl-4-bromophenylalanine.

References

Sources

- 1. Showing Compound N-Acetyl-L-alanine (FDB022231) - FooDB [foodb.ca]

- 2. synquestlabs.com [synquestlabs.com]

- 3. arctomsci.com [arctomsci.com]

- 4. N-Acetyl- L -phenylalanine ReagentPlus , 99 2018-61-3 [sigmaaldrich.com]

- 5. N-Acetyl-L-Phenylalanine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. A convenient and reproducible method for the synthesis of astatinated 4-[211At]astato-l-phenylalanine via electrophilic desilylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Structural Elucidation and Pharmaceutical Utility of (S)-N-acetyl-4-bromophenylalanine: A Technical Monograph

Executive Summary

(S)-N-acetyl-4-bromophenylalanine (CAS RN: 171095-12-8) represents a critical non-canonical amino acid scaffold in modern peptidomimetic drug design.[1] Distinguished by its para-bromo substitution, this compound serves as a dual-utility agent: it functions as a stable, lipophilic residue in peptide sequences and as a versatile "chemical handle" for late-stage diversification via Palladium-catalyzed cross-coupling reactions.[1] This guide provides a definitive technical breakdown of its nomenclature, synthesis, and application logic.

Part 1: Nomenclature Deconstruction

Target Compound: (S)-N-acetyl-4-bromophenylalanine[1]

IUPAC Name Derivation

The systematic naming of this compound follows the IUPAC Blue Book (P-65 and P-66) recommendations for substituted amino acids.

Preferred IUPAC Name: (2S)-2-acetamido-3-(4-bromophenyl)propanoic acid [1]

Structural Logic Breakdown

The name is constructed hierarchically, prioritizing the carboxylic acid as the principal functional group.

-

Principal Group: Carboxylic acid (suffix -oic acid).[2]

-

Parent Chain: Propane (3 carbons), numbered starting from the carboxyl carbon (C1).

-

Stereochemistry: The chiral center at C2 is in the (S) configuration, corresponding to the natural L-amino acid lineage.

-

Substituents:

Figure 1: Hierarchical derivation of the IUPAC name based on functional group priority and substituent positioning.

Part 2: Physicochemical & Analytical Profile

To ensure scientific integrity, researchers must validate the compound's identity using self-consistent analytical data.

Key Identifiers

| Property | Data | Source |

| CAS RN | 171095-12-8 | [1] |

| Molecular Formula | [1] | |

| Molecular Weight | 286.12 g/mol | [1] |

| Monoisotopic Mass | 285.0000 (for | Calculated |

Spectroscopic Validation (Self-Validating Protocol)

When analyzing this compound, the following spectral signatures act as confirmation checkpoints:

-

Mass Spectrometry (MS):

-

Isotope Pattern: The presence of a single bromine atom dictates a characteristic 1:1 doublet for the molecular ion (

and

-

-

H NMR (DMSO-

- ~1.8 ppm (3H, s): Acetyl methyl group (singlet).

-

~2.8-3.1 ppm (2H, m):

-

~4.4 ppm (1H, m):

-

~7.2-7.5 ppm (4H, dd): Aromatic protons showing an

Part 3: Synthetic Methodology

The most robust route for high-purity synthesis is the Schotten-Baumann acetylation of L-4-bromophenylalanine.[1] This biphasic protocol ensures the zwitterionic amino acid remains soluble while the acetylating agent reacts efficiently.

Reagents & Materials

-

Substrate: L-4-Bromophenylalanine (CAS: 24250-84-8) [2][1]

-

Reagent: Acetic Anhydride (

) -

Base: 2M Sodium Hydroxide (NaOH)

-

Solvent: Water/1,4-Dioxane (1:1 v/v)

Step-by-Step Protocol

-

Solubilization: Dissolve 10 mmol of L-4-bromophenylalanine in 10 mL of 2M NaOH. The solution should be clear (formation of sodium carboxylate).

-

Cooling: Chill the reaction vessel to 0°C in an ice bath to suppress hydrolysis of the anhydride.

-

Acetylation: Add 12 mmol of Acetic Anhydride dropwise over 20 minutes. Simultaneously, add 2M NaOH to maintain pH > 10.

-

Mechanism: The amine acts as a nucleophile attacking the carbonyl of the anhydride. High pH prevents protonation of the amine (

is non-nucleophilic).

-

-

Acidification: After 2 hours, carefully acidify to pH 2.0 using 1M HCl. The N-acetylated product, being less polar than the zwitterion, will precipitate as a white solid.

-

Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water.

Figure 2: Schotten-Baumann synthesis workflow for N-acetylation.

Part 4: Pharmaceutical Applications

The utility of (S)-N-acetyl-4-bromophenylalanine extends beyond simple peptide building blocks.[1][4] It is a strategic intermediate in Fragment-Based Drug Discovery (FBDD) .

Late-Stage Diversification (Suzuki-Miyaura Coupling)

The aryl bromide moiety serves as an electrophilic partner for Palladium-catalyzed cross-coupling.[1] This allows researchers to synthesize a library of biphenyl analogs from a single peptide precursor on-resin or in solution.[1]

-

Reaction:

[1] -

Significance: Allows the installation of diverse biaryl systems (common in VLA-4 antagonists and integrin inhibitors) without re-synthesizing the peptide backbone [3].

Peptide Stability & Pharmacokinetics

-

N-Capping: The acetyl group protects the N-terminus from exopeptidases, significantly increasing the plasma half-life of peptide therapeutics.[1]

-

Lipophilicity: The bromine atom increases the

(lipophilicity) compared to native phenylalanine, enhancing membrane permeability and blood-brain barrier (BBB) penetration.

Figure 3: Simplified catalytic cycle for the modification of the 4-bromo substituent via Suzuki coupling.

References

-

PubChem. 4-Bromo-L-phenylalanine (CAS 24250-84-8) - Compound Summary.[1] National Library of Medicine. [Link]

-

Ningbo Inno Pharmchem. Optimizing Peptide Synthesis with High-Purity L-4-Bromophenylalanine. [Link][1]

Sources

- 1. Showing Compound N-Acetyl-L-phenylalanine (FDB022084) - FooDB [foodb.ca]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. N-アセチル-L-フェニルアラニン ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. NP-MRD: Showing NP-Card for N-Acetyl-L-phenylalanine (NP0001493) [np-mrd.org]

Technical Guide: Safety and Handling of (S)-N-acetyl-4-bromophenylalanine

Executive Summary & Chemical Identity

Target Audience: Medicinal Chemists, Peptide Scientists, and Process Safety Engineers.

(S)-N-acetyl-4-bromophenylalanine (CAS 171095-12-8) is a specialized chiral building block used primarily in the synthesis of peptidomimetics and as a precursor for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) on peptide scaffolds. Its dual functionality—an acetyl-protected amine reducing basicity and an aryl bromide "handle" for diversification—makes it a high-value intermediate in drug discovery.

This guide moves beyond generic safety advice to provide a field-validated protocol for handling this halogenated aromatic amino acid derivative, addressing its specific physical behaviors and toxicological risks.

Chemical Profile

| Property | Specification |

| Chemical Name | (S)-2-Acetamido-3-(4-bromophenyl)propanoic acid |

| CAS Number | 171095-12-8 |

| Molecular Formula | C₁₁H₁₂BrNO₃ |

| Molecular Weight | 286.12 g/mol |

| Physical State | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water (acidic pH) |

| Melting Point | >150 °C (Solid-state stability is high) |

Hazard Identification & Risk Assessment

The "Silent" Risks of Functionalized Amino Acids

While often categorized generically as "Irritants," phenylalanine derivatives carrying halogens present specific risks that must be managed proactively.

-

Respiratory Irritation (GHS Category 3): The fine crystalline nature of the powder poses an inhalation risk. Unlike simple amino acids, the brominated aromatic ring increases lipophilicity, potentially facilitating absorption through mucous membranes.[1]

-

Ocular & Dermal Irritation (GHS Category 2A/2): The carboxylic acid moiety combined with the aryl bromide can cause significant contact dermatitis and eye irritation upon exposure.

-

Acute Toxicity (Oral): While data on the acetylated form is limited, the parent compound (4-bromo-phenylalanine) exhibits acute oral toxicity (Acute Tox. 3). Rule of Precaution: Treat the acetylated derivative as potentially toxic if ingested.

Safety Decision Matrix (Graphviz)

The following logic flow dictates the required engineering controls based on the operational state of the compound.

Figure 1: Operational safety logic for handling (S)-N-acetyl-4-bromophenylalanine in solid vs. solution states.

Engineering Controls & PPE: The Barrier Defense

Glove Selection Logic

Standard latex gloves are insufficient for this compound when dissolved in organic solvents.

-

Scenario: Handling powder.

-

Recommendation: Standard Nitrile (0.11 mm).

-

-

Scenario: Solubilized in DMF or DMSO .

-

Risk: DMSO acts as a penetrant carrier, potentially dragging the brominated compound through the skin barrier.

-

Recommendation:Double-gloving is mandatory. Inner glove: Nitrile. Outer glove: Nitrile or Neoprene. Change outer gloves immediately upon splash contact.

-

Ventilation

-

Weighing: Must be performed inside a chemical fume hood or a powder containment balance enclosure. High-precision weighing often requires turning off the hood fan momentarily; in this case, a NIOSH N95 or P100 respirator is required for the operator.

-

Reaction: All heating or agitation must occur within a closed vessel vented to a scrubber or hood exhaust.

Operational Handling Protocols

Protocol A: Safe Solubilization & Transfer

This workflow minimizes dust generation and solvent exposure.

-

Preparation: Calculate the required volume of solvent (typically DMSO or DMF for peptide coupling).

-

Weighing:

-

Place a tared scintillation vial inside the balance enclosure.

-

Transfer (S)-N-acetyl-4-bromophenylalanine using a static-free spatula.

-

Crucial Step: Cap the vial before removing it from the balance enclosure to prevent dust trail.

-

-

Solubilization:

-

Add solvent to the vial inside the fume hood.

-

Vortex or sonicate until clear. Note: The acetyl group improves solubility in organics compared to the zwitterionic free amino acid.

-

-

Transfer: Use a Luer-lock syringe for transferring the solution to the reaction vessel to avoid open pouring.

Protocol B: Reaction Monitoring (TLC/HPLC)

When monitoring reactions involving this compound (e.g., Suzuki coupling):

-

TLC Visualization: The compound is UV active (254 nm) due to the aromatic ring.

-

Staining: It will stain with Ninhydrin only after hydrolysis (the acetyl group blocks the amine). For intact detection, use Bromocresol Green (detects the carboxylic acid) or Permanganate (oxidizes the ring).

Storage, Stability, and Shelf-Life

-

Hygroscopicity: Moderate. The N-acetyl group reduces hygroscopicity compared to HCl salts of amino acids, but moisture can still hydrolyze the acetyl group over long periods.

-

Light Sensitivity: Aryl bromides can undergo slow photodebromination if exposed to high-intensity UV.

-

Storage Conditions:

-

Temperature: Refrigerate (2–8 °C).

-

Container: Amber glass vial with a PTFE-lined cap.

-

Atmosphere: Store under Argon or Nitrogen if planning long-term storage (>6 months) to prevent oxidative degradation of the aromatic ring.

-

Emergency Response & Waste Disposal

Spill Management

-

Solid Spill: Do not dry sweep. Dampen with a paper towel soaked in isopropyl alcohol (IPA) to capture dust, then wipe up.

-

Solution Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if dissolved in oxidizing solvents.

Disposal Classification

-

RCRA Code: Not explicitly listed, but must be treated as Halogenated Organic Waste .

-

Segregation: Do not mix with aqueous basic waste (risk of hydrolysis and heat generation). Keep separate from non-halogenated solvents to reduce disposal costs.

Synthesis Workflow Diagram (Graphviz)

Figure 2: Lifecycle workflow for (S)-N-acetyl-4-bromophenylalanine in a research setting.

References

-

Chemical Identity & CAS Verification

-

Hazard Classification (Read-Across)

- Source: PubChem.

-

Peptide Synthesis Safety

- Source: National Institutes of Health (NIH).

-

Reaction Context (Cross-Coupling)

- Source: Organic Syntheses. "Palladium-Catalyzed Cross-Coupling of Aryl Bromides".

Sources

Theoretical & Computational Characterization of (S)-N-acetyl-4-bromophenylalanine

From Quantum Mechanics to Experimental Validation

Executive Summary

This technical guide outlines a rigorous framework for the theoretical study of (S)-N-acetyl-4-bromophenylalanine (Ac-4-Br-Phe-OH). As a non-canonical amino acid (ncAA), this molecule serves as a critical supramolecular synthon and a probe in medicinal chemistry. Its utility lies in the sigma-hole (

Electronic Structure & Conformational Landscape

To accurately model (S)-N-acetyl-4-bromophenylalanine, one must account for the flexibility of the N-acetyl cap and the dispersion forces governing the aromatic side chain.

Computational Methodology (DFT)

Standard functionals (e.g., B3LYP) fail to accurately describe the dispersion interactions critical for aromatic stacking and halogen bonding. The recommended protocol utilizes dispersion-corrected functionals.

-

Functional:

B97X-D or M06-2X (Captures medium-range correlation). -

Basis Set: 6-311++G(d,p) or def2-TZVP (Triple-zeta quality required for accurate Br electron density).

-

Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using water (

) to mimic biological environments.

Conformational Search Strategy

The potential energy surface (PES) is defined by three torsion angles:

Key Theoretical Conformations:

-

C5 Conformation (Extended): Characterized by an intramolecular hydrogen bond between the N-H and the C=O of the same residue (forming a 5-membered ring).

-

C7 Conformation (Gamma-turn): A 7-membered ring H-bond, often more stable in non-polar environments.

-

Polyproline II (PPII): Dominant in aqueous solution, stabilized by solvent bridging.

Data Summary: Relative Energies of Conformers (Theoretical)

| Conformer |

The Halogen Bond: Sigma-Hole Analysis

The defining feature of 4-bromophenylalanine is the anisotropy of the electron density on the bromine atom. While the "belt" of the halogen is electronegative, the tip (along the C-Br bond axis) is electropositive. This region is the

Electrostatic Potential (ESP) Mapping

To quantify the donor strength of the halogen bond, calculate the Molecular Electrostatic Potential (MEP) mapped onto the 0.001 a.u. electron density isosurface.

-

Metric:

(Maximum positive potential on the surface). -

Theoretical Value: For Ac-4-Br-Phe-OH,

typically ranges from +15 to +25 kcal/mol depending on the electron-withdrawing nature of the backbone. -

Significance: This positive cap allows the Br atom to act as a Lewis acid, binding to carbonyl oxygens or nitrogen lone pairs in target proteins (e.g., kinase hinge regions).

Interaction Workflow

The following Graphviz diagram illustrates the computational workflow to characterize this interaction.

Figure 1: Computational workflow for characterizing electronic and vibrational properties.

Spectroscopic Validation: VCD & IR

Theoretical predictions must be validated experimentally. For chiral molecules like (S)-N-acetyl-4-bromophenylalanine, Vibrational Circular Dichroism (VCD) is the gold standard. It measures the differential absorption of left and right circularly polarized infrared light (

The Amide I Region (1600–1700 cm⁻¹)

The Amide I mode (C=O stretch) is highly sensitive to the local chiral environment and secondary structure.

-

Theoretical Prediction: DFT calculations should predict a "couplet" (positive/negative peak pattern) indicative of the specific helical twist of the acetyl group relative to the chiral center.

-

Validation: If the experimental VCD spectrum matches the Boltzmann-weighted average of the calculated conformers, the theoretical model (and absolute configuration) is confirmed.

Experimental Protocols

Protocol: Synthesis of (S)-N-acetyl-4-bromophenylalanine

Note: This synthesis serves to generate the material for spectroscopic validation.

Reagents: (S)-4-Bromophenylalanine, Acetic anhydride (

-

Dissolution: Dissolve 5.0 mmol of (S)-4-bromophenylalanine in 10 mL of 2M NaOH. Cool to 0°C in an ice bath.

-

Acetylation: Add 1.2 equivalents of acetic anhydride dropwise over 20 minutes while maintaining pH > 10 using 4M NaOH.

-

Acidification: After 2 hours stirring at RT, cool to 0°C and acidify carefully with 6M HCl to pH 2.0. The product will precipitate as a white solid.

-

Purification: Recrystallize from water/ethanol.

-

Yield Check: Target yield >85%. Confirm purity via HPLC (>98%).

Protocol: VCD Measurement & Analysis

Equipment: FT-IR spectrometer equipped with a VCD module (e.g., BioTools ChiralIR).

-

Sample Prep: Dissolve 5 mg of Ac-4-Br-Phe-OH in 150

L of -

Baseline: Collect background utilizing the pure solvent in the same BaF2 cell (path length 100

m). -

Acquisition:

-

Resolution: 4 cm⁻¹.

-

Scans: 2000-4000 blocks (high signal-to-noise ratio required).

-

Range: 1000–1800 cm⁻¹.

-

-

Data Processing: Subtract solvent baseline. Compare the Amide I (1650 cm⁻¹) and Amide II (1550 cm⁻¹) regions against the DFT-generated spectra.

Halogen Bonding Interaction Diagram

The following diagram details the mechanistic interaction between the theoretical sigma-hole and a biological acceptor.

Figure 2: Mechanism of Sigma-hole driven halogen bonding.

References

-

Politzer, P., et al. (2007).[2] Halogen bonding: the sigma-hole. Journal of Molecular Modeling. Link

-

Clark, T., et al. (2007).[2] Halogen bonding: the sigma-hole. J Mol Model. Link

-

Stephens, P. J., et al. (2010). Vibrational Circular Dichroism Spectroscopy: A New Tool for the Determination of Absolute Configuration. Wiley-VCH. Link

-

Metrangolo, P., & Resnati, G. (2014). Halogen Bonding in Supramolecular Chemistry. Accounts of Chemical Research. Link

-

Frimand, K., et al. (2001).[8] Neural-network analysis of the vibrational spectra of N-acetyl L-alanyl N'-methyl amide conformational states. Physical Review E. Link

Sources

- 1. Halogen bonding: the σ-hole: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. Halogen bonding: the sigma-hole. Proceedings of "Modeling interactions in biomolecules II", Prague, September 5th-9th, 2005 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Halogen bonding and other σ-hole interactions: a perspective - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. jascoinc.com [jascoinc.com]

- 5. youtube.com [youtube.com]

- 6. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 8. Neural-network analysis of the vibrational spectra of N-acetyl L-alanyl N'-methyl amide conformational states - PubMed [pubmed.ncbi.nlm.nih.gov]

potential applications of halogenated phenylalanine derivatives

Expanding the Druggable and Diagnostic Landscape

Executive Summary

Halogenated phenylalanine (Phe) derivatives represent a critical intersection of medicinal chemistry, protein engineering, and molecular imaging. By replacing the aromatic hydrogen atoms of phenylalanine with halogens (F, Cl, Br, I), researchers can precisely modulate steric bulk, electronic distribution, and lipophilicity without disrupting the fundamental amino acid backbone. This guide details the technical applications of these derivatives, focusing on their role as bioisosteres in drug design, orthogonal probes in genetic code expansion, and radiotracers in oncology.

Part 1: Mechanistic Foundations

To effectively deploy halogenated Phe derivatives, one must understand the "Halogen Effect."

1.1 The Fluorine Effect vs. The Halogen Bond[1][2]

-

The Fluorine Effect: Fluorine is unique due to its high electronegativity (4.0) and small Van der Waals radius (1.47 Å), closely mimicking hydrogen (1.20 Å). Introducing fluorine often blocks metabolic degradation (e.g., preventing para-hydroxylation by CYP450) while increasing lipophilicity, facilitating blood-brain barrier (BBB) penetration.

-

The Halogen Bond (Sigma-Hole): Heavier halogens (Cl, Br, I) exhibit a "sigma-hole"—a region of positive electrostatic potential on the extension of the C-X bond axis. This allows the halogen to act as a Lewis acid, forming highly directional non-covalent bonds with Lewis bases (e.g., backbone carbonyl oxygen atoms) in a target protein.

Table 1: Physicochemical Properties of Halogenated Phenylalanines

| Substituent (X) | Van der Waals Radius (Å) | Electronegativity (Pauling) | Primary Utility | |

| -H (Phe) | 1.20 | 2.20 | 0.00 | Native recognition |

| -F (4-F-Phe) | 1.47 | 3.98 | 0.06 | Metabolic stability, Bioisostere |

| -Cl (4-Cl-Phe) | 1.75 | 3.16 | 0.23 | Ligand affinity, Steric probe |

| -Br (4-Br-Phe) | 1.85 | 2.96 | 0.23 | X-ray phasing, Halogen bonding |

| -I (4-I-Phe) | 1.98 | 2.66 | 0.18 | Heavy atom effect, Cross-coupling |

Part 2: Application in Drug Discovery

Core Strategy: Use halogenated Phe to optimize pharmacokinetics (PK) and potency.

2.1 Case Study: Melphalan Flufenamide (Pepaxto®)

Melphalan flufenamide is a peptide-drug conjugate that utilizes 4-fluoro-L-phenylalanine .

-

Mechanism: The lipophilic 4-F-Phe ethyl ester moiety drives passive diffusion into multiple myeloma cells. Once inside, aminopeptidases hydrolyze the peptide bond, trapping the hydrophilic alkylating agent (melphalan) intracellularly.

-

Technical Insight: The fluorine atom is critical here not for binding, but for tuning the lipophilicity (

) to ensure rapid cellular uptake compared to the naked drug.

2.2 Visualization: The Halogen Bond Mechanism

The following diagram illustrates how a 4-Iodo-Phe residue interacts with a target protein's carbonyl group via sigma-hole bonding.

Figure 1: Mechanism of Sigma-Hole interactions in drug binding.

Part 3: Protein Engineering & Genetic Code Expansion

Core Strategy: Site-specific incorporation of non-canonical amino acids (ncAAs) to introduce novel functionalities (fluorescence, cross-linking) into proteins.[3]

3.1 Methodology: Amber Suppression

To incorporate a halogenated Phe (e.g., p-iodo-Phe) at a specific site, researchers use an orthogonal tRNA/synthetase pair that recognizes the Amber stop codon (UAG).

Experimental Protocol: Site-Specific Incorporation of 4-Iodo-Phe

-

Plasmid Design:

-

Plasmid A: Contains the gene of interest (e.g., GFP) with a TAG codon mutation at the desired site (e.g., Tyr66TAG).

-

Plasmid B: Encodes the orthogonal MjTyrRS variant (specific for 4-I-Phe) and MjtRNACUA.

-

-

Culture Conditions:

-

Transform E. coli BL21(DE3) with both plasmids.

-

Grow in minimal media (M9) to OD600 = 0.5.

-

-

Induction:

-

Add 4-Iodo-L-phenylalanine (dissolved in dilute NaOH) to a final concentration of 1 mM.

-

Induce expression with IPTG (0.5 mM).

-

-

Verification:

-

Purify protein via affinity chromatography (Ni-NTA).

-

QC Step: Perform Mass Spectrometry. A mass shift of +126 Da (I vs H) relative to wild-type Phe confirms incorporation.

-

Figure 2: Workflow for site-specific incorporation of halogenated phenylalanine.

Part 4: Molecular Imaging (PET)

Core Strategy: Exploiting the upregulation of amino acid transporters (LAT1) in gliomas using 18F-labeled phenylalanine.

4.1 Tracer of Choice: 2-[18F]Fluoro-L-Phenylalanine

While O-(2-[18F]fluoroethyl)-L-tyrosine (FET) is common, direct ring fluorination of phenylalanine (e.g., 2-[18F]F-Phe) offers distinct transport kinetics. These tracers are transported by System L (LAT1/LAT2) but, unlike natural Phe, are often not incorporated into proteins, allowing for kinetic modeling of transport rates rather than protein synthesis.

Protocol: Nucleophilic Radiosynthesis of 2-[18F]F-Phe

-

Precursor: Use a nitro- or trimethylammonium-substituted benzaldehyde precursor.

-

Radiofluorination:

-

React precursor with [18F]KF/Kryptofix 2.2.2 in DMSO at 130°C for 10 min.

-

-

Enzymatic Transformation (The "Biocatalytic" Route):

-

Note: Direct chemical synthesis of the amino acid is difficult. A superior method involves radiolabeling a simple aromatic precursor (e.g., [18F]fluorobenzaldehyde) followed by enzymatic conversion using Phenylalanine Dehydrogenase or Tyrosine Phenol-Lyase .

-

-

Purification: HPLC (C18 column, Ethanol/Water gradient).

-

QC: Radiochemical purity >98%, enantiomeric purity >99% L-isomer.

Part 5: Synthesis Strategies

Comparison of methods to generate the raw material.

| Method | Description | Pros | Cons |

| Chemical Synthesis | Strecker synthesis or Schollkopf auxiliary using halogenated benzyl halides. | Scalable, access to D/L isomers. | Harsh conditions, requires chiral resolution. |

| Enzymatic (PAL) | Phenylalanine Ammonia Lyase (PAL) converts halogenated cinnamic acids + NH3 | 100% Enantiopure (L-form), Green chemistry. | Limited by substrate specificity of PAL. |

| Direct Halogenation | Electrophilic substitution on protected Phe. | Direct access from commodity chemical. | Poor regioselectivity (ortho/para mixtures). |

References

-

Evaluation of 3-[18F]Fluorophenylalanines as PET Tracers. National Institutes of Health. Available at: [Link]

-

Using Genetic Code Expansion for Protein Biochemical Studies. Frontiers in Molecular Biosciences. Available at: [Link][3][4][5][6][7][8][9][10]

-

Halogen-substituted phenylalanines as enantioselective selectors. Journal of Mass Spectrometry. Available at: [Link]

-

Structural Perspective on Enzymatic Halogenation. Accounts of Chemical Research. Available at: [Link]

-

The contribution of halogen atoms to protein-ligand interactions (CPA-PFF Complex). Journal of Molecular Biology. Available at: [Link]

Sources

- 1. The contribution of halogen atoms to protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Frontiers | Using Genetic Code Expansion for Protein Biochemical Studies [frontiersin.org]

- 4. Halogen bonds between ligands and proteins: Can we use them in validation? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US6146859A - Facile synthesis of L-homophenylalanine by equilibrium shift enzymatic reaction using engineered tyrosine aminotransferase - Google Patents [patents.google.com]

- 6. Frontiers | Case Report: 18F-Fluoro-L-Phenylalanine Positron Emission Tomography Findings and Immunoreactivity for L-Type Amino Acid Transporter 1 in a Dog With Meningioma [frontiersin.org]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. Halogen-substituted phenylalanines as enantioselective selectors for enantioselective discrimination of amino acids: effect of halogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

protocol for amber stop codon suppression with (S)-N-acetyl-4-bromophenylalanine

Application Note & Protocol

Topic: High-Fidelity Incorporation of (S)-N-acetyl-4-bromophenylalanine into Proteins via Amber Stop Codon Suppression

Audience: Researchers, scientists, and drug development professionals.

Introduction: Expanding the Genetic Alphabet

The 20 canonical amino acids that constitute the building blocks of proteins offer a remarkable, yet finite, chemical diversity. Genetic code expansion technology pushes beyond this natural limitation, enabling the site-specific incorporation of non-canonical amino acids (ncAAs) with unique functionalities into proteins.[1][2][3] This powerful strategy unlocks new avenues for protein engineering, allowing for the introduction of novel chemical handles, biophysical probes, and post-translational modifications.[][5]

At the core of this technology is the amber stop codon (UAG) suppression methodology.[6][7] This system relies on an "orthogonal" aminoacyl-tRNA synthetase/tRNA pair, which functions independently of the host cell's endogenous translational machinery.[6][8] An engineered synthetase is specifically designed to charge a suppressor tRNA (with a CUA anticodon) with the desired ncAA. This charged tRNA then recognizes the UAG codon in the mRNA, which would otherwise terminate translation, and instead incorporates the ncAA, allowing protein synthesis to continue.[9]

This document provides a detailed protocol for the incorporation of (S)-N-acetyl-4-bromophenylalanine (AcBrF), a valuable ncAA for studying protein structure and function. The N-acetyl group can serve as a probe for protein-protein interactions, while the bromine atom provides a heavy-atom handle for X-ray crystallography.

The AcBrF Orthogonal System: Key Components

Successful incorporation of AcBrF requires a dedicated set of molecular tools that are orthogonal to the host system, meaning they do not cross-react with the cell's own synthetases, tRNAs, or amino acids.[6][10]

-

Gene of Interest (GOI): Your target gene must be mutated at the desired incorporation site to an amber stop codon (TAG in the DNA sequence). The surrounding sequence context can influence suppression efficiency, with purines at the +4 position (downstream of the UAG) often enhancing incorporation in mammalian cells.[11]

-

(S)-N-acetyl-4-bromophenylalanine (AcBrF): The ncAA must be supplied exogenously in the cell culture medium. Its transport into the cell is a prerequisite for incorporation.

-

Engineered Aminoacyl-tRNA Synthetase (AcBrF-RS): This enzyme is the heart of the system. It is an evolved synthetase, often derived from an archaeal source like Methanococcus jannaschii TyrRS, that has been mutated to specifically recognize and activate AcBrF instead of any canonical amino acids.[12][13]

-

Orthogonal Suppressor tRNA (tRNA CUA): This is a tRNA, cognate to the engineered synthetase, whose anticodon has been mutated to CUA to recognize the UAG stop codon.[14][15] It is not recognized by any of the host cell's endogenous synthetases.

Mechanism of AcBrF Incorporation

The process is a seamless integration into the host's translation workflow, enabled by the orthogonal components.

Figure 2: Post-expression verification workflow.

A. Western Blot Analysis:

-

Lyse a small aliquot of cells from both the +AcBrF and -AcBrF cultures.

-

Run the lysates on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.

-

Probe with an antibody against the His-tag (or another tag on your protein).

-

Expected Result: A band corresponding to the full-length protein should be prominent in the +AcBrF lane and absent or significantly reduced in the -AcBrF lane. The -AcBrF lane may show a lower molecular weight band corresponding to the truncated product.

B. Mass Spectrometry (The Gold Standard):

-

Purify the protein from the +AcBrF culture using an appropriate method (e.g., immobilized metal affinity chromatography for His-tagged proteins).

-

Analyze the purified protein using electrospray ionization mass spectrometry (ESI-MS).

-

Expected Result: The observed molecular weight should match the theoretical molecular weight of the protein with AcBrF incorporated. The mass of AcBrF (C11H12BrNO3) is approximately 286.12 Da, replacing a natural amino acid (e.g., Tyrosine, 181.19 Da).

-

For ultimate confirmation, perform tandem MS (MS/MS) on the digested protein to identify the peptide containing AcBrF and confirm its precise location.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low yield of full-length protein | 1. Inefficient suppression. 2. Low expression of synthetase or tRNA. 3. AcBrF concentration is too low or not being transported into the cell. 4. Protein is insoluble. | 1. Optimize inducer and AcBrF concentrations. 2. Switch to a plasmid with a stronger promoter for the orthogonal components (e.g., pULTRA series). 3. Increase AcBrF concentration (up to 2 mM). 4. Lower induction temperature; try different expression strains. |

| High levels of truncated protein | 1. Premature termination at the UAG codon. 2. Leaky expression of the GOI before AcBrF addition. | 1. This indicates inefficient suppression; see above solutions. 2. Use a more tightly regulated promoter for your GOI. Ensure the OD600 is reached before adding any inducers. |

| No full-length protein observed | 1. One or both plasmids are absent. 2. AcBrF-RS is not active or specific for AcBrF. 3. TAG codon is in a non-permissive context. | 1. Confirm transformation and antibiotic selection. 2. Verify the sequence of the synthetase gene. Test a positive control GOI if available. 3. If possible, move the TAG codon to a different site in the protein. [11] |

| Cell toxicity/slow growth after induction | 1. Overexpression of recombinant protein is toxic. 2. AcBrF concentration is too high. | 1. Reduce inducer concentrations and/or lower the induction temperature. 2. Reduce the AcBrF concentration to the lowest effective level. |

References

-

Chatterjee, A., Sun, S. B., Furman, J. L., Xiao, H., & Schultz, P. G. (2013). A versatile platform for single- and multiple-unnatural amino acid mutagenesis in Escherichia coli. Biochemistry, 52(18), 3238–3247. [Link]

-

Kuhn, S. M., & Chin, J. W. (2022). Efficient Amber Suppression via Ribosomal Skipping for In Situ Synthesis of Photoconditional Nanobodies. ACS Synthetic Biology, 11(2), 736–745. [Link]

-

Pimenta, F. M., et al. (2022). Amber Suppression Technology for Mapping Site-specific Viral-host Protein Interactions in Mammalian Cells. Bio-protocol, 12(4), e4315. [Link]

-

Pimenta, F. M., et al. (2022). Amber Suppression Technology for Mapping Site-specific Viral-host Protein Interactions in Mammalian Cells. Bio-protocol, 12(4), e4315. [Link]

-

Herring, S., et al. (2007). Suppression of Amber Codons in Caulobacter crescentus by the Orthogonal Escherichia coli Histidyl-tRNA Synthetase/tRNAHis Pair. PLoS ONE, 2(11), e1189. [Link]

-

Guo, J., Melançon, C. E., 3rd, & Schultz, P. G. (2009). Evolution of Amber Suppressor tRNAs for Efficient Bacterial Production of Unnatural Amino Acid-Containing Proteins. ChemBioChem, 10(13), 2265–2268. [Link]

-

Anderson, J. C., & Schultz, P. G. (2003). Adaptation of an Orthogonal Archaeal Leucyl-tRNA and Synthetase Pair for Four-base, Amber, and Opal Suppression. Biochemistry, 42(39), 11548–11552. [Link]

-

Tharp, J. M. (2023). Split aminoacyl-tRNA synthetases for proximity-induced stop codon suppression. GCE4All Research Center. [Link]

-

Luo, X., et al. (2021). Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. Nucleic Acids Research, 49(12), 7088–7103. [Link]

-

Peeler, J. C., & Mehl, R. A. (2012). Site-specific incorporation of unnatural amino acids as probes for protein conformational changes. Methods in Molecular Biology, 794, 125–134. [Link]

-

Chen, Y., et al. (2023). Noncanonical amino acids as prophage inducers for protein regulation in bacteria-based delivery systems. PNAS Nexus, 2(11), pgad349. [Link]

-

Chen, Y., & Wang, Q. (2021). Engineering of enzymes using non-natural amino acids. World Journal of Microbiology and Biotechnology, 37(6), 101. [Link]

-

Amiram, M., et al. (2015). Engineering of Aminoacyl-tRNA Synthetases with Improved Selectivity toward Noncanonical Amino Acids. ACS Chemical Biology, 10(9), 2125–2133. [Link]

-

Li, Z., et al. (2021). Recent advancements in enzyme engineering via site-specific incorporation of unnatural amino acids. Chemistry—A European Journal, 27(50), 12698-12711. [Link]

-

Liu, D. R., & Schultz, P. G. (1999). Engineering a tRNA and aminoacyl-tRNA synthetase for the site-specific incorporation of unnatural amino acids into proteins in vivo. Proceedings of the National Academy of Sciences, 96(9), 4780–4785. [Link]

-

Albayrak, C., & Swartz, J. R. (2020). Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. Frontiers in Bioengineering and Biotechnology, 8, 788. [Link]

-

Wang, L., et al. (2003). Rational design of aminoacyl-tRNA synthetase specific for p-acetyl-L-phenylalanine. Angewandte Chemie International Edition, 42(42), 5221-5224. [Link]

-

Wiltschi, B. (2017). Process optimization for the biosynthesis of non-canonical amino acids. BOKU - University of Natural Resources and Life Sciences, Vienna. [Link]

-

Sakamoto, K., et al. (2002). Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells. Nucleic Acids Research, 30(21), 4692–4699. [Link]

-

Mahdavi, A., et al. (2016). An engineered aminoacyl-tRNA synthetase for cell-selective analysis of mammalian protein synthesis. Journal of the American Chemical Society, 138(13), 4278–4281. [Link]

-

N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). (2023). Molecules, 28(2), 585. [Link]

-

Singh, R., et al. (2023). New advances in protein engineering for industrial applications: Key takeaways. Bioengineered, 14(1), 2243464. [Link]

-

Addgene. (n.d.). Site-specific incorporation of unnatural amino acids as probes for protein conformational changes. Addgene Plasmid Repository. [Link]

-

Li, C., et al. (2023). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. International Journal of Molecular Sciences, 24(13), 10838. [Link]

-

Creative Biolabs. (n.d.). Aminoacyl-tRNA Synthetases. Creative Biolabs. [Link]

-

Peeler, J. C., & Mehl, R. A. (2015). Non-canonical amino acid labeling in proteomics and biotechnology. Current Opinion in Biotechnology, 32, 140–146. [Link]

-

Mahdavi, A., et al. (2016). Engineered Aminoacyl-tRNA Synthetase for Cell-Selective Analysis of Mammalian Protein Synthesis. CaltechAUTHORS. [Link]

-

Peeler, J. C., & Mehl, R. A. (2012). Site-Specific Incorporation of Unnatural Amino Acids as Probes for Protein Conformational Changes. ResearchGate. [Link]

Sources

- 1. Noncanonical amino acids as prophage inducers for protein regulation in bacteria-based delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Engineering of enzymes using non-natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Process optimization for the biosynthesis of non-canonical amino acids::BOKU [boku.ac.at]

- 5. d-nb.info [d-nb.info]

- 6. Complete set of orthogonal 21st aminoacyl-tRNA synthetase-amber, ochre and opal suppressor tRNA pairs: concomitant suppression of three different termination codons in an mRNA in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amber Suppression Technology for Mapping Site-specific Viral-host Protein Interactions in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Evolution of Amber Suppressor tRNAs for Efficient Bacterial Production of Unnatural Amino Acid-Containing Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Engineered Aminoacyl-tRNA Synthetases with Improved Selectivity toward Noncanonical Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rational design of aminoacyl-tRNA synthetase specific for p-acetyl-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Suppression of Amber Codons in Caulobacter crescentus by the Orthogonal Escherichia coli Histidyl-tRNA Synthetase/tRNAHis Pair | PLOS One [journals.plos.org]

- 15. pubs.acs.org [pubs.acs.org]

(S)-N-acetyl-4-bromophenylalanine for studying protein-protein interactions

Part 1: Introduction & Core Logic

The Dual-Function "Warhead" for PPI Interfaces Protein-Protein Interactions (PPIs) are notoriously difficult to target due to their large, flat, and hydrophobic interfaces. (S)-N-acetyl-4-bromophenylalanine (Ac-4-Br-Phe) serves as a high-precision chemical probe that addresses two critical challenges in PPI drug discovery: affinity enhancement via halogen bonding and structural elucidation via anomalous dispersion.

Unlike standard phenylalanine, the 4-bromo derivative introduces a distinct electronic signature known as the

Furthermore, the aryl bromide moiety acts as a "chemical handle," enabling late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to rapidly generate libraries of extended PPI inhibitors without re-synthesizing the peptide backbone.

Part 2: Experimental Workflows & Protocols

Workflow A: Validation of Halogen Bonding via Isothermal Titration Calorimetry (ITC)

Objective: To quantify the thermodynamic contribution of the bromine atom to the PPI interface compared to a hydrogen control (N-acetyl-phenylalanine).

Materials:

-

Ligand A: (S)-N-acetyl-4-bromophenylalanine (100 mM stock in DMSO).

-

Ligand B: (S)-N-acetyl-phenylalanine (Control).

-

Target Protein: Purified (>95%), dialyzed into assay buffer.

-

Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 1% DMSO (matched to ligand).

Protocol:

-

Preparation: Dilute Target Protein to 20 µM in the cell. Dilute Ligand A to 200–300 µM in the syringe. Crucial: Ensure DMSO concentrations are matched exactly (±0.05%) to prevent heat of dilution artifacts.

-

Titration: Perform 20 injections of 2 µL each at 25°C, with 180s spacing between injections to allow thermal equilibration.

-

Analysis: Fit data to a "One Set of Sites" model.

-

Interpretation:

-

H (Enthalpy): A more negative

-

G (Free Energy): Calculate

-

H (Enthalpy): A more negative

Workflow B: Structural Elucidation via SAD Phasing (X-ray Crystallography)

Objective: Use the anomalous signal of Bromine to solve the phase problem and determine the crystal structure of the PPI complex.

Rationale: Bromine (Z=35) has a significant anomalous scattering signal at the K-edge (13.47 keV / 0.92 Å), making it an ideal heavy atom for Single-wavelength Anomalous Dispersion (SAD) phasing.

Protocol:

-

Co-crystallization: Mix Target Protein (10 mg/mL) with Ac-4-Br-Phe (2 mM) and screen for crystals using vapor diffusion.

-

Data Collection:

-

Mount crystal at 100 K.

-

Tune synchrotron beamline energy to the Bromine K-edge peak (approx. 13.474 keV). Note: Perform a fluorescence scan to determine the exact f'' peak.

-

Collect highly redundant data (360° or more) to maximize the anomalous signal-to-noise ratio.

-

-

Processing: Use software (e.g., HKL2000 or XDS) to keep Friedel pairs separate.

-

Substructure Solution: Use SHELXD or Phenix.AutoSol to locate the Br sites. The high occupancy of the Br atom in the binding pocket will clearly define the ligand binding mode.

Workflow C: Late-Stage Functionalization (Suzuki-Miyaura Coupling)

Objective: Convert the Ac-4-Br-Phe "fragment" into a high-affinity lead by coupling it to an aryl boronic acid library directly on the protein or peptide scaffold.

Protocol (On-Peptide):

-

Substrate: Peptide containing N-terminal Ac-4-Br-Phe (immobilized on Rink Amide resin).

-

Catalyst Mix: Pd(OAc)

(5 mol%), SPhos (10 mol%). -

Reagent: Aryl boronic acid (3 equiv), K

PO -

Reaction: Suspend resin in DMF:Water (9:1). Sparge with Argon. Add Catalyst and Reagent.[1][2] Shake at 60°C for 4 hours.

-

Wash: DMF (3x), DCM (3x), MeOH (3x).

-

Cleavage & Analysis: Cleave peptide with TFA/TIS/H

O (95:2.5:2.5). Analyze via LC-MS. The mass shift corresponds to the loss of Br (-79.9) and addition of the aryl group.

Part 3: Data Presentation & Visualization

Comparative Properties Table

| Property | (S)-N-acetyl-phenylalanine (Control) | (S)-N-acetyl-4-bromophenylalanine | Impact on PPI |

| Molecular Weight | 207.23 g/mol | 286.12 g/mol | Heavy atom for phasing |

| Van der Waals Radius (para) | 1.20 Å (H) | 1.85 Å (Br) | Fills hydrophobic pockets |

| Electronic Character | Neutral / Weakly acidic | Directional Halogen Bond donor | |

| Hammett Constant ( | 0.00 | 0.23 | Electron withdrawing; alters |

| X-ray Anomalous Signal ( | Negligible | ~3.8 e⁻ (at K-edge) | Enables SAD Phasing |

Diagram: The Halogen Bonding Mechanism & Workflow

Caption: Schematic illustrating the dual utility of the probe: forming directional halogen bonds for affinity (green path) and serving as a phasing/chemical handle (yellow path).

Part 4: References

-

Wilcken, R., et al. (2013). "Halogen Bonding in Protein–Ligand Interactions: Design and Applications." Journal of Medicinal Chemistry. Link

-

Voth, A. R., & Ho, P. S. (2007). "The Role of Halogen Bonding in Inhibitor Recognition and Binding by Protein Kinases." Current Topics in Medicinal Chemistry. Link

-

Wang, J., et al. (2018). "Expanding the Genetic Code to Study Protein–Protein Interactions." Angewandte Chemie International Edition. Link

-

Dahmann, G., et al. (2013). "The Bromine Atom as a Phasing Tool in Protein Crystallography." Acta Crystallographica Section D. Link

-

Afagh, N. A., & Yudin, A. K. (2010). "Chemoselectivity and the Suzuki-Miyaura Coupling on Peptides." Angewandte Chemie. Link

Sources

- 1. Invoking Halogen Bonding: An Investigation of Halogenation Reactions Promoted By the Halogen Bonding Phenomenon Between Commercially Available Halogenating Reagents And Lewis Basic Additives [escholarship.org]

- 2. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: (S)-N-acetyl-4-bromophenylalanine as a Versatile Probe for Elucidating Enzyme Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The intricate dance of enzyme catalysis is fundamental to virtually all biological processes. Understanding the precise mechanisms by which enzymes function is paramount for basic research and the development of novel therapeutics. This guide details the application of (S)-N-acetyl-4-bromophenylalanine, a synthetically accessible unnatural amino acid, as a powerful probe for dissecting enzyme mechanisms, with a particular focus on proteases. The introduction of a bromine atom at the para position of the phenyl ring offers unique properties that can be exploited to investigate enzyme specificity, active site architecture, and catalytic efficiency. Herein, we provide the scientific rationale, detailed experimental protocols, and data interpretation guidelines for employing this probe in your research endeavors.

Introduction: The Power of Probing Enzyme Mechanisms

Elucidating the mechanism of an enzyme is akin to understanding the intricate workings of a complex machine. This knowledge is crucial for designing specific inhibitors or activators, engineering novel enzymatic functions, and understanding disease states where enzyme activity is dysregulated. While natural substrates are essential for studying enzyme function, they often lack the features necessary for detailed mechanistic investigation. Unnatural amino acids, such as (S)-N-acetyl-4-bromophenylalanine, serve as invaluable tools to overcome these limitations.[1]

The N-acetyl group mimics the N-terminus of a peptide substrate, making it a suitable candidate for probing the activity of various proteases. The key to this probe's utility lies in the 4-bromo substitution. Halogen atoms can influence the electronic properties and steric bulk of the amino acid side chain, providing a means to explore the sensitivity of an enzyme's active site to such modifications.[1] Furthermore, as we will detail, this compound can be derivatized into a chromogenic substrate, allowing for continuous and convenient monitoring of enzyme activity.

Principle of the Assay: From a Subtle Probe to a Clear Signal

The core principle of using (S)-N-acetyl-4-bromophenylalanine as a probe often involves its conversion into a reporter substrate. A common and effective strategy is to synthesize its p-nitroanilide derivative, (S)-N-acetyl-4-bromophenylalanine p-nitroanilide. This molecule is an excellent chromogenic substrate for many proteases, including chymotrypsin.[2][3]

The enzymatic hydrolysis of the amide bond linking the amino acid to p-nitroaniline releases the yellow-colored p-nitroaniline molecule. The rate of color development is directly proportional to the rate of the enzymatic reaction and can be easily monitored using a spectrophotometer at or near 405-410 nm.[3][4][5]

Figure 1: Workflow for the enzymatic assay using (S)-N-acetyl-4-bromophenylalanine p-nitroanilide.

Synthesis of the Chromogenic Probe: (S)-N-acetyl-4-bromophenylalanine p-nitroanilide

The synthesis of the chromogenic probe is a critical first step. This protocol is based on established methods for the synthesis of p-nitroanilide derivatives of N-acetylated amino acids.[6][7]

Materials and Reagents:

-

(S)-N-acetyl-4-bromophenylalanine

-

p-Nitroaniline

-

Glacial acetic acid

-

Concentrated sulfuric acid

-

Fuming nitric acid

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Ice

-

Standard laboratory glassware

-

Magnetic stirrer and hotplate

-

Filtration apparatus

Protocol:

-

Nitration of Acetanilide (to form p-nitroacetanilide as a precursor for p-nitroaniline):

-

In a clean beaker, dissolve finely powdered acetanilide in glacial acetic acid with stirring at room temperature. Gentle warming may be required for complete dissolution.[8]

-

Cool the solution in an ice bath and slowly add concentrated sulfuric acid with constant stirring.[8][7]

-

To the cooled solution, add fuming nitric acid dropwise, ensuring the temperature remains below 20°C.[8][7]

-

After the addition is complete, allow the mixture to stand at room temperature for approximately 20 minutes.[7]

-

Pour the reaction mixture onto crushed ice and allow it to stand for another 20 minutes.[7]

-

Collect the yellow precipitate of p-nitroacetanilide by filtration, wash thoroughly with cold water, and dry.[7]

-

Recrystallize the crude product from ethanol to obtain pure p-nitroacetanilide.[7]

-

-

Hydrolysis of p-nitroacetanilide to p-nitroaniline:

-

The synthesized p-nitroacetanilide is then subjected to alkaline hydrolysis to yield p-nitroaniline. This is typically achieved by refluxing with an aqueous solution of sodium hydroxide.[9]

-

-

Coupling of (S)-N-acetyl-4-bromophenylalanine with p-nitroaniline:

-

The final step involves the formation of an amide bond between the carboxyl group of (S)-N-acetyl-4-bromophenylalanine and the amino group of p-nitroaniline. This is a standard peptide coupling reaction and can be achieved using a variety of coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate organic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Application: Kinetic Analysis of a Serine Protease (e.g., Chymotrypsin)

This section provides a detailed protocol for determining the kinetic parameters of a protease using the synthesized chromogenic probe.

Materials and Reagents:

-

Purified enzyme (e.g., bovine α-chymotrypsin)

-

(S)-N-acetyl-4-bromophenylalanine p-nitroanilide (substrate stock solution in a suitable organic solvent like DMSO, diluted in buffer for experiments)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator set to the desired reaction temperature (e.g., 25°C or 37°C)

Experimental Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of the enzyme in a suitable buffer and determine its concentration accurately.

-

Prepare a stock solution of the substrate, (S)-N-acetyl-4-bromophenylalanine p-nitroanilide, in 100% DMSO.

-

Prepare a series of substrate dilutions in the assay buffer. It is crucial to keep the final concentration of DMSO in the assay low (typically <1-2%) to avoid affecting enzyme activity.

-

-

Enzyme Assay:

-

In a 96-well microplate, add the assay buffer to a final volume of, for example, 180 µL per well.

-

Add 10 µL of each substrate dilution to the respective wells.

-

Pre-incubate the plate at the desired temperature for 5-10 minutes.

-

Initiate the reaction by adding 10 µL of the enzyme solution to each well.

-

Immediately place the microplate in the reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes).

-

-

Data Analysis:

-

For each substrate concentration, plot absorbance versus time. The initial velocity (v₀) of the reaction is the slope of the linear portion of this curve.

-

Convert the rate of change in absorbance (ΔAbs/min) to the rate of product formation (M/min) using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of p-nitroaniline at 405 nm (approximately 10,600 M⁻¹cm⁻¹ at pH 8.0), c is the concentration, and l is the path length.

-

Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation (v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])) using non-linear regression analysis to determine the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ).[10]

-

Alternatively, a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) can be generated to linearize the data and determine Kₘ and Vₘₐₓ from the x- and y-intercepts, respectively.[10]

-

Calculate the catalytic efficiency (kcat/Kₘ) of the enzyme for the substrate, where kcat = Vₘₐₓ / [E]t ([E]t is the total enzyme concentration).

-

Sources

- 1. Applications of Unnatural Amino Acids in Protease Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Designing of substrates and inhibitors of bovine alpha-chymotrypsin with synthetic phenylalanine analogues in position P(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chymotrypsin - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 4. Kinetic investigation of the hydrolysis of aminoacyl p-nitroanilides by dipeptidyl peptidase IV from human and pig kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. magritek.com [magritek.com]

- 8. byjus.com [byjus.com]

- 9. US4151203A - Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides - Google Patents [patents.google.com]

- 10. news-medical.net [news-medical.net]

Application Note: High-Resolution ¹H NMR Spectroscopic Analysis of (S)-N-acetyl-4-bromophenylalanine

Introduction and Scientific Context

(S)-N-acetyl-4-bromophenylalanine is a derivative of the non-canonical amino acid 4-bromophenylalanine. The introduction of a bromine atom onto the phenyl ring and N-acetylation makes it a valuable building block in peptide synthesis and medicinal chemistry for developing novel therapeutic agents and biochemical probes. Unambiguous structural confirmation is paramount for its use in these applications, and high-resolution ¹H NMR spectroscopy is the primary analytical technique for this purpose.

This application note serves as an expert-level guide to understanding the distinct proton environments within the molecule and correlating them to a predicted ¹H NMR spectrum. We will explore the key parameters of chemical shift, signal integration, and spin-spin coupling to perform a complete spectral assignment.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, it is essential to first identify all unique proton environments within the (S)-N-acetyl-4-bromophenylalanine molecule. Due to the chiral center and the para-substituted aromatic ring, there are seven distinct sets of protons.

Figure 1: Molecular structure of (S)-N-acetyl-4-bromophenylalanine with proton designations.

The distinct proton environments are:

-

HN: The amide proton.

-

Hα: The proton attached to the chiral alpha-carbon.

-

Hβa and Hβb: The two diastereotopic protons on the beta-carbon. They are chemically non-equivalent.

-

Ha and Ha': Two aromatic protons ortho to the alkyl substituent.

-

Hb and Hb': Two aromatic protons ortho to the bromine atom.

-

-CH₃: The three equivalent protons of the acetyl methyl group.

-

-COOH: The carboxylic acid proton (often not observed or appears as a very broad signal).

Core Principles for Spectral Analysis

A ¹H NMR spectrum provides four key pieces of information for structure elucidation[1][2]:

-

Number of Signals: Indicates the number of chemically non-equivalent proton sets[3].

-

Chemical Shift (δ): The position of a signal along the x-axis (in ppm) reflects the electronic environment of the proton. Electron-withdrawing groups cause deshielding (downfield shift), while electron-donating groups cause shielding (upfield shift)[4].

-

Integration: The area under each signal is proportional to the number of protons it represents[5].

-

Multiplicity (Splitting): Caused by spin-spin coupling with neighboring protons, this pattern reveals the number of adjacent protons (commonly following the n+1 rule)[5].

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data.

Materials and Equipment

-

Sample: (S)-N-acetyl-4-bromophenylalanine (5-10 mg)

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆), 0.7 mL

-

Internal Standard: Tetramethylsilane (TMS)

-

Equipment: 5 mm NMR tubes, volumetric pipette, vortex mixer, NMR Spectrometer (e.g., 400 MHz or higher).

Rationale for Experimental Choices

-

Sample Concentration: A concentration of 5-10 mg in 0.7 mL of solvent provides an excellent signal-to-noise ratio for a ¹H experiment without causing significant line broadening from sample aggregation[6][7].

-

Solvent Selection (DMSO-d₆): DMSO-d₆ is chosen for its ability to solubilize the compound and, crucially, its hydrogen-bond accepting nature. This slows the chemical exchange of the N-H and COOH protons, allowing them to be observed as distinct, coupled signals, which is often not possible in solvents like CDCl₃ or D₂O.

-

Internal Standard (TMS): TMS is used to reference the chemical shift scale to 0 ppm. It is chemically inert, volatile, and its single, sharp signal does not overlap with most organic proton signals[1].

Step-by-Step Sample Preparation

-

Weigh approximately 5-10 mg of (S)-N-acetyl-4-bromophenylalanine directly into a clean, dry vial.

-

Add 0.7 mL of DMSO-d₆ containing 0.03% TMS using a calibrated pipette.

-

Cap the vial and vortex gently until the sample is fully dissolved.

-

Transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient for the spectrometer's receiver coil (typically ~4 cm).

-

Cap the NMR tube and label it clearly.

Data Acquisition Workflow

Figure 2: Standard workflow for ¹H NMR sample preparation and data acquisition.

Predicted Spectrum: Analysis and Interpretation

The following is a detailed interpretation of the expected ¹H NMR spectrum of (S)-N-acetyl-4-bromophenylalanine in DMSO-d₆.

Aromatic Region (δ 7.2 - 7.6 ppm)

-

Signals: The para-substituted benzene ring gives rise to a characteristic AA'XX' spin system, which often appears as two distinct signals that resemble doublets.[8][9]

-

Hb/Hb' (ortho to Br): Expected around δ 7.5 ppm. The electron-withdrawing nature of bromine deshields these protons. This signal will appear as a doublet, integrating to 2H.

-

Ha/Ha' (ortho to Cβ): Expected around δ 7.2 ppm. This signal will also appear as a doublet, integrating to 2H. The coupling constant (J) for both doublets should be in the typical range for ortho-coupling (~8 Hz).

Amide Region (δ ~8.2 ppm)

-

HN: The amide proton is significantly deshielded and is expected to appear as a doublet around δ 8.2 ppm.

-

Splitting: It is coupled to the single proton on the α-carbon (Hα), resulting in a doublet. The coupling constant (JNH-Hα) is typically around 8-9 Hz.

Aliphatic Region (δ 1.8 - 4.5 ppm)

-

Hα (δ ~4.4 ppm): This proton is adjacent to three other protons (HN, Hβa, and Hβb). It will therefore appear as a complex multiplet, likely a doublet of doublets of doublets (ddd) or a quartet. Its integration will be 1H.

-

Hβa and Hβb (δ ~2.9 - 3.1 ppm): These two protons are diastereotopic and thus chemically non-equivalent. They will couple to each other (geminal coupling, J ~14 Hz) and to Hα (vicinal coupling, J ~5-10 Hz). Each will appear as a doublet of doublets (dd), and together they will integrate to 2H.

-

-CH₃ (δ ~1.8 ppm): The three protons of the acetyl group are equivalent and have no adjacent protons to couple with. They will appear as a sharp singlet, integrating to 3H.

Summary of Predicted ¹H NMR Data

The expected data is summarized in the table below for quick reference.